![molecular formula C15H19N5O2S B2645753 2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide CAS No. 379696-95-4](/img/structure/B2645753.png)
2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholinophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. These compounds are often used in the development of pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The compound’s structure includes a 1,2,4-triazole ring, a sulfanyl group, and a morpholinophenyl group. The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its stability .科学的研究の応用
Antimicrobial Activity
A study highlighted the synthesis of novel derivatives from 4-(4-aminophenyl)morpholin-3-one molecule through a multistep process, leading to compounds with investigated antimicrobial activity against selected bacterial and fungal strains. These derivatives were tested in two different organic solvents, showing potential as antimicrobial agents (Majithiya & Bheshdadia, 2022).
Antiviral and Virucidal Activity
Another research effort synthesized "2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives" and evaluated their cytotoxicity on HEK-293 and GMK cells. The study assessed the antiviral and virucidal activities of these compounds against human adenovirus type 5 and ECHO-9 virus, finding some derivatives capable of reducing viral replication (Wujec et al., 2011).
Biological Activity Evaluation
Research on the "One-pot synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives" led to the development of novel 1,2,3-triazole derivatives displaying significant in vitro antibacterial activity and free radical scavenging ability. Among these, a particular compound showed potent activity compared to standard drugs, highlighting its potential for further investigation (Sreerama et al., 2020).
Anticancer Activity
A study focused on synthesizing a series of new derivatives to evaluate their antimicrobial activity and possible structure–activity relationships. These compounds showed promising in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents with further studies recommended to explore their effectiveness (Baviskar, Khadabadi, & Deore, 2013).
Synthesis and Characterization
A novel approach to synthesize and characterize sulfur-containing 1,2,4-triazole derivatives was outlined, emphasizing the design of compounds with antimicrobial activity. The pharmacological screening indicated that these derivatives exhibit significant antibacterial and antifungal properties, underscoring their potential for medicinal applications (Rao et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-19-11-16-18-15(19)23-10-14(21)17-12-2-4-13(5-3-12)20-6-8-22-9-7-20/h2-5,11H,6-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGHLGATFHPQRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827720 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

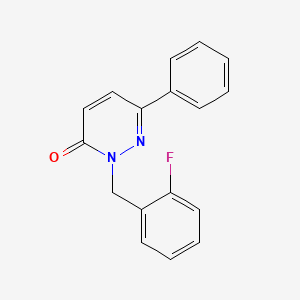
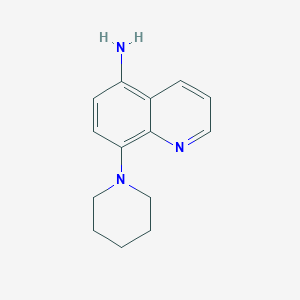


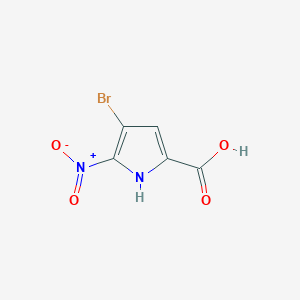
![3-Methyl-6-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one](/img/structure/B2645680.png)
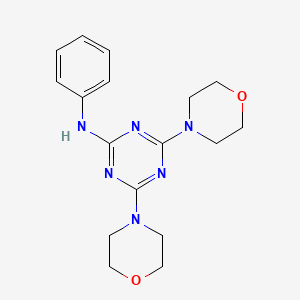
![6-(4-(Pyrazin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2645683.png)

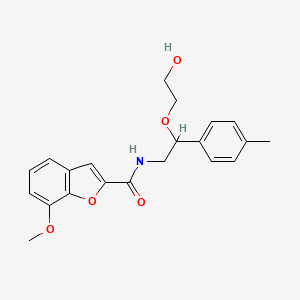
![3-(2-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2645687.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2645689.png)
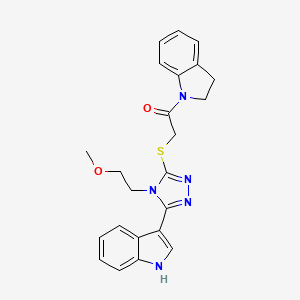
![N-[(4-chlorophenyl)methyl]-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2645693.png)